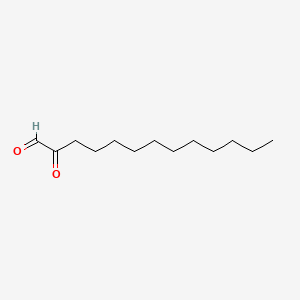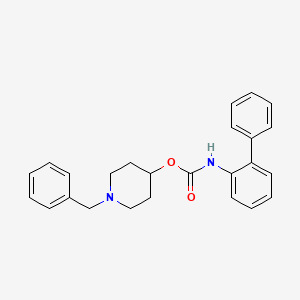
1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate
Overview
Description
The compound “N-(1-BENZYL-4-PIPERIDINYL)-N-(2-PHENYLPYRAZOL-3-YL)PROPANAMIDE” is structurally similar . It has a molecular formula of C24H28N4O and a molecular weight of 388.5053 .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-(4-Benzyl-1-piperazinyl)-N-(2-biphenylyl)acetamide”, can be found on ChemSpider .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide (hydrochloride)”, are available . It has a molecular formula of C22H28N2O • HCl, a formula weight of 372.9, and is a crystalline solid .
Scientific Research Applications
Gold-Catalyzed Synthesis of Piperidine Derivatives
1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate is involved in the gold(I)-catalyzed synthesis of piperidine derivatives, as demonstrated in the study by Zhang et al. (2006). This process is effective for forming various oxygen heterocycles and vinyl tetrahydrocarbazoles through intramolecular hydroamination, hydroalkoxylation, and hydroarylation of allenyl carbamates, allenyl alcohols, and allenyl indoles (Zhang et al., 2006).
Synthesis of Antagonists
In 1989, Mauleón et al. reported the synthesis of an alpha- and beta-adrenergic antagonist using a compound structurally similar to 1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate. The synthesis pathway included protection, debenzylating, and acylation steps leading to a new antagonist compound (Mauleón et al., 1989).
Muscarinic Antagonist Properties
Naito et al. (1998) explored the antimuscarinic properties of 1-substituted-4-piperidyl benzhydrylcarbamate derivatives, demonstrating high affinities for M1 and M3 receptors. These derivatives, including 1-benzyl-4-piperidyl analogs, showed potential for treating urinary incontinence with fewer side effects compared to existing treatments (Naito et al., 1998).
Mechanistic Studies in Organic Chemistry
Sheradsky and Salemnick (1972) utilized benzyl N-hydroxycarbamate, a structurally similar compound, to study N,O-diarylation reactions. Their research provided insights into the formation of benzyl N-(nitrophenoxy)carbamates and subsequent rearrangement reactions, contributing to the understanding of organic synthesis mechanisms (Sheradsky & Salemnick, 1972).
Synthesis of Carbamate Derivatives
Bajda et al. (2018) synthesized novel carbamate derivatives, including those with piperidine moieties, for potential use in treating Alzheimer's disease. These compounds displayed significant activity against butyrylcholinesterase, highlighting the therapeutic potential of carbamate derivatives in neurodegenerative diseases (Bajda et al., 2018).
Cholinesterase Inhibition
1-benzyl-4-piperidyl derivatives have been explored for their anti-acetylcholinesterase activities, as shown in a study by Sugimoto et al. (1990). These compounds have shown potential in developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
properties
IUPAC Name |
(1-benzylpiperidin-4-yl) N-(2-phenylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-25(26-24-14-8-7-13-23(24)21-11-5-2-6-12-21)29-22-15-17-27(18-16-22)19-20-9-3-1-4-10-20/h1-14,22H,15-19H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHSHVZVLWLNIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440919 | |
| Record name | 1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate | |
CAS RN |
171723-80-1 | |
| Record name | 1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

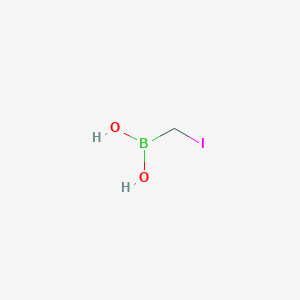
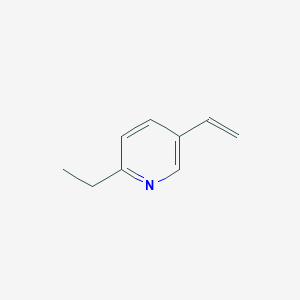
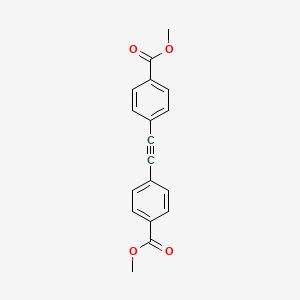
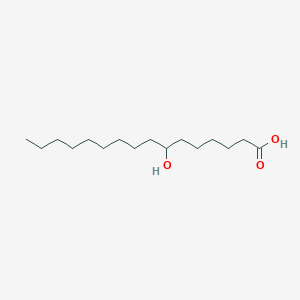
![Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]-](/img/structure/B3048437.png)
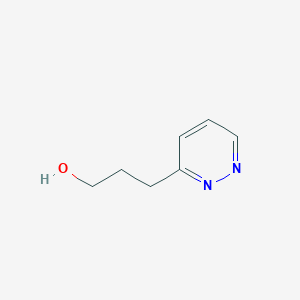
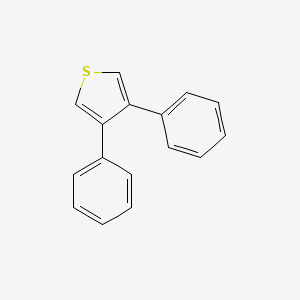
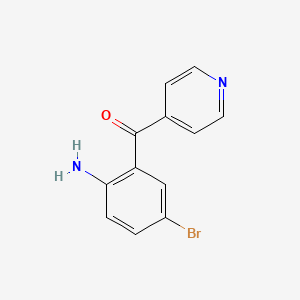
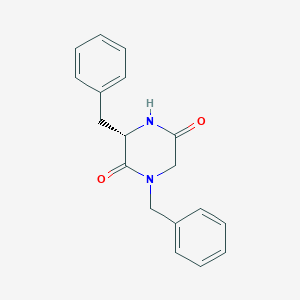
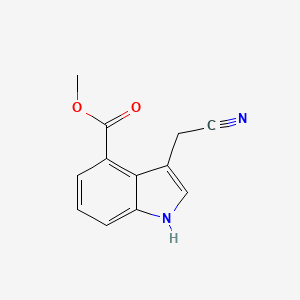
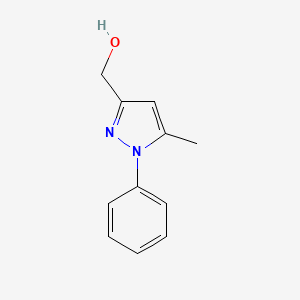
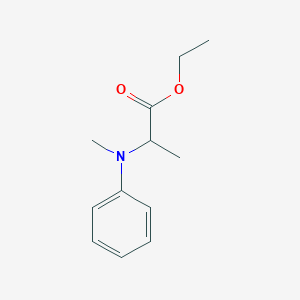
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B3048449.png)
